4-((Diphenylmethoxy)methyl)piperidine
Overview
Description
“4-((Diphenylmethoxy)methyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular formula of “4-((Diphenylmethoxy)methyl)piperidine” is C19H23NO . More detailed physical and chemical properties are not available from the current search results.
Scientific Research Applications
Synthesis and Antiallergic Activity
- Research Application: The chemical modification of classical antihistaminics, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, has led to the development of nonsedative antiallergic agents. These derivatives have demonstrated strong antiallergic effects in rat models with reduced central nervous system side effects (Iwasaki et al., 1994).
Gastric Antisecretory Agents
- Research Application: Certain derivatives of 4-((Diphenylmethoxy)methyl)piperidine have been studied for their potential as nonanticholinergic gastric antisecretory drugs. These derivatives showed promise in the treatment of peptic ulcer disease, with one such compound, fenoctimine, undergoing clinical trials (Scott et al., 1983).
Anti-inflammatory and Antioxidant Activities
- Research Application: Derivatives of 4-hydroxy-piperidine, a related compound to 4-((Diphenylmethoxy)methyl)piperidine, have been synthesized and evaluated as anti-inflammatory agents. These compounds also displayed antioxidant activities, which depended on certain structural characteristics (Geronikaki et al., 2003).
Dopamine Transporter Specific Ligands
- Research Application: Replacing the benzhydrylic oxygen atom in dopamine transporter (DAT)-specific ligands with a nitrogen atom led to the development of novel N-analogues with high potency and selectivity for the DAT. These compounds, including derivatives of 4-((Diphenylmethoxy)methyl)piperidine, could potentially be used in pharmacotherapy for cocaine dependence (Dutta et al., 1998).
Corrosion Inhibition
- Research Application: Piperidine derivatives, including those structurally related to 4-((Diphenylmethoxy)methyl)piperidine, have been investigated for their efficacy as corrosion inhibitors in various environments. These compounds have shown to be effective in reducing corrosion through chemisorption on surfaces (Sankarapapavinasam et al., 1991).
Calcium-Channel-Blocking Activity
- Research Application: Derivatives of 4-((Diphenylmethoxy)methyl)piperidine have been synthesized as calcium-channel blockers and antihypertensive agents. These compounds exhibited significant calcium-channel-blocking activity, with some being more potent than established drugs like verapamil and diltiazem (Shanklin et al., 1991).
Safety And Hazards
properties
IUPAC Name |
4-(benzhydryloxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSMSDMDCCVWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376198 | |
Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diphenylmethoxy)methyl)piperidine | |
CAS RN |
136647-21-7 | |
Record name | 4-[(Diphenylmethoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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